[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.
Introduction of the propyl group: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the difluorophenyl group: The final step involves the coupling of the difluorophenylmethyl group to the pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(3,5-difluorophenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific combination of the difluorophenyl and propyl-pyrazole groups. This combination can result in distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C14H17F2N3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-3-19-10-12(9-18-19)8-17-7-11-4-13(15)6-14(16)5-11/h4-6,9-10,17H,2-3,7-8H2,1H3 |
InChI Key |
VGLFPOUAANRPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.